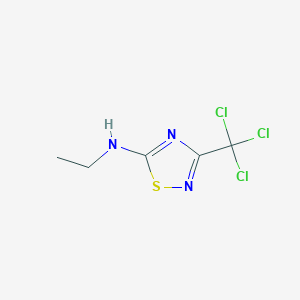

N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine

Description

Properties

Molecular Formula |

C5H6Cl3N3S |

|---|---|

Molecular Weight |

246.5 g/mol |

IUPAC Name |

N-ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C5H6Cl3N3S/c1-2-9-4-10-3(11-12-4)5(6,7)8/h2H2,1H3,(H,9,10,11) |

InChI Key |

GBJHXTUEEFIDQU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NS1)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of ethylamine with trichloromethyl thiadiazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds containing a trichloromethyl-1,2,4-thiadiazole structure:

Fertilizers and Soil Treatment:

- Nitrification Inhibitors Certain 3-trichloromethyl-5-cyclic amine-1,2,4-thiadiazole compounds can be used to inhibit the nitrification of ammonium nitrogen in the soil . These compounds prevent ammonium ions from converting to nitrates, which are easily washed away by rain or irrigation .

- Enhanced Plant Nutrition By inhibiting nitrification, these thiadiazole compounds promote better plant growth and nutrition because ammonium ions are retained in the soil and remain available for plant utilization .

- Application These compounds can be applied directly to the soil and may be incorporated into nitrogenous fertilizers such as liquid ammonia, urea, ammonium sulfate, ammonium nitrate, and ammonium phosphate . An effective amount for inhibiting nitrification ranges from 0.1 to 500 parts per million relative to the soil being treated . A common application rate is about 0.1 to 10 pounds of the compound per acre of cropland .

- 3-trichloromethyl-5-ethoxy-1,2,4-thiadiazole Sommer noted that 3-trichloromethyl-5-ethoxy-1,2,4-thiadiazole is a very effective ammonium nitrification inhibitor . It is also a soil fungicide .

Pharmaceutical Research:

- Macro filaricides Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricides for treating human filarial diseases .

- Adult Worm Motility Reduction Certain 1,2,4-thiadiazoles have demonstrated the ability to reduce the motility of adult worms, specifically Onchocerca gutturosa . Analogs with a 1,2,4-thiadiazole core showed improved pharmacokinetics and demonstrated a 50% reduction of adult worm burden in vivo .

- Optimal Substituents Research indicates that small alkyl substituents (R1) on the A-ring, preferably in the 3-position, combined with alkoxy groups (R2) in the 5-position of the B-ring, significantly inhibit O. gutturosa adult worm motility while maintaining moderate solubility and good metabolic stability . The most potent compounds, exhibiting O. gutturosa, EC50 < 100 nM, contained either a CH3, iPr, or CF3 .

Mechanism of Action

The mechanism of action of N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1,2,4-Thiadiazol-5-amine derivatives exhibit diverse biological activities depending on substituents at the 3-position and modifications to the amine group. Below is a comparative analysis of key analogs:

Key Observations:

- Trichloromethyl vs. Chlorophenyl : The trichloromethyl group (electron-withdrawing) may increase electrophilicity compared to the chlorophenyl group (aromatic, lipophilic). This could enhance reactivity in nucleophilic substitution or interactions with biological targets .

- N-Alkylation : The ethyl group on the amine (vs. -NH₂) likely improves membrane permeability and metabolic stability, as seen in other N-alkylated heterocycles .

- Biological Activity : Pyridinyl and trifluoromethylphenyl derivatives demonstrate HDAC inhibition and antiproliferative effects, suggesting that the trichloromethyl variant could similarly target enzyme active sites .

Physicochemical Properties

Biological Activity

N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and antiviral properties.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur. The 1,2,4-thiadiazole ring system has garnered attention due to its broad spectrum of pharmacological activities. Research indicates that derivatives of 1,2,4-thiadiazole exhibit various biological activities such as antimicrobial, antitumor, anti-inflammatory, and antiviral effects .

Antimicrobial Activity

In vitro Studies : Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, this compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that derivatives with similar structures exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

| Compound | Target Bacteria | Zone of Inhibition (mm) | Concentration (μg/disk) |

|---|---|---|---|

| 18a | Salmonella typhi | 15 | 500 |

| 18b | E. coli | 19 | 500 |

Structure-Activity Relationship (SAR) : The introduction of various substituents on the thiadiazole ring has been shown to enhance antimicrobial activity. For example, the presence of a p-chlorophenyl group significantly increased activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 62.5 μg/mL .

Anticancer Activity

Cytotoxicity Assays : The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated that derivatives can inhibit the growth of breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2). One derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibitory activity .

| Cell Line | IC50 Value (µg/mL) | Reference Compound |

|---|---|---|

| MCF-7 | 0.28 | Cisplatin |

| HepG2 | 9.6 | 5-Fluorouracil |

Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes cell cycle arrest at the G2/M phase and down-regulation of key proteins involved in cancer progression such as MMP2 and VEGFA .

Antiviral Activity

Thiadiazole derivatives have also been investigated for their antiviral properties. A study indicated that certain compounds demonstrated inhibitory activity against HIV strains with EC50 values ranging from 0.96 μg/mL to 2.92 μg/mL; however, these values were lower than those observed for established antiviral agents like efavirenz .

Case Studies

- Antimicrobial Efficacy : A case study involving the synthesis and evaluation of various thiadiazole derivatives showed that specific substitutions on the thiadiazole ring enhanced antibacterial activity against resistant strains of bacteria.

- Anticancer Screening : Another study focused on a series of novel thiadiazole derivatives which were synthesized and tested for their cytotoxic effects on multiple cancer cell lines. The results indicated promising anticancer activity comparable to standard chemotherapeutic agents.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.